4-Methoxymethyl-indole
CAS No.:
Cat. No.: VC14023699
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO |
|---|---|
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | 4-(methoxymethyl)-1H-indole |
| Standard InChI | InChI=1S/C10H11NO/c1-12-7-8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,7H2,1H3 |
| Standard InChI Key | JPONOTGMJUOKCE-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=C2C=CNC2=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Methoxymethyl-indole consists of a bicyclic indole core (benzene fused to pyrrole) with a methoxymethyl group at the 4-position. The methoxymethyl substituent introduces electron-donating effects via the oxygen atom, activating the benzene ring toward electrophilic substitution. The molecular formula is C10H11NO, with a molecular weight of 161.20 g/mol .
Table 1: Physicochemical Properties of 4-Methoxymethyl-indole
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.20 g/mol |
| Boiling Point | 290–292°C (estimated) |
| LogP (Octanol-Water) | 1.89 (predicted) |
| Hydrogen Bond Donors | 1 (N-H) |
| Hydrogen Bond Acceptors | 2 (O, N) |
The methoxymethyl group’s electron-donating nature increases the electron density at the 5- and 7-positions of the indole ring, facilitating regioselective reactions .
Synthesis of 4-Methoxymethyl-indole
Classical Indole Synthesis Routes
The synthesis of 4-Methoxymethyl-indole leverages established indole-forming reactions, such as the Fischer indole synthesis and Bischler indole synthesis, adapted for methoxy-activated precursors :
Fischer Indole Synthesis
This method involves the acid-catalyzed cyclization of phenylhydrazones. For 4-Methoxymethyl-indole, 3-methoxymethyl-aniline derivatives are condensed with α-ketoesters or ketones under microwave irradiation or thermal conditions . For example:
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Precursor: 3-Methoxymethyl-phenylhydrazine + pyruvic acid.
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Conditions: ZnCl2/PCl5, microwave irradiation (5 h).
Bischler Indole Synthesis
The Bischler method employs phenacyl bromides and methoxy-anilines. Cyclization of 3-methoxymethyl-phenacylaniline intermediates in the presence of Lewis acids (e.g., PCl3) yields 2-substituted indoles .
Table 2: Comparative Synthesis Routes
| Method | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Fischer | Phenylhydrazine, α-ketoester | Microwave, ZnCl2 | 75% |
| Bischler | Phenacyl bromide, aniline | PCl3, reflux | 68% |
| Hemetsberger | Azidoacrylate, aniline | Thermal cyclization | 60% |
Reactivity and Functionalization
Electrophilic Substitution
The methoxymethyl group directs electrophiles to the 5- and 7-positions of the indole ring. Key reactions include:
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Halogenation: Bromination at C5 using N-bromosuccinimide (NBS) in CCl4 .
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Nitration: Nitric acid in acetic anhydride yields 5-nitro derivatives .
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Dakin Oxidation: Conversion of methoxymethyl to aldehyde groups under oxidative conditions .
Cyclization and Ring Expansion
4-Methoxymethyl-indole undergoes acid-catalyzed cyclization with α,β-unsaturated ketones to form fused tetracyclic frameworks, which are prevalent in natural product synthesis .
| Activity | Model System | Key Finding |
|---|---|---|
| AhR Modulation | LS180 cells | CYP1A1 mRNA induction (5-fold) |
| Anticancer | MCF-7 cells | IC50 = 3.2 μM |
| Anti-inflammatory | RAW264.7 macrophages | TNF-α inhibition (40%) |
Applications in Medicinal Chemistry
Drug Development
4-Methoxymethyl-indole serves as a precursor for:
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Receptor Tyrosine Kinase Inhibitors: Structural analogs target EGFR and VEGFR pathways .
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Antidepressants: Serotonin receptor (5-HT2A) binding affinity (Ki = 50 nM) .
Materials Science
The compound’s planar structure and electron-rich π-system make it suitable for organic semiconductors. Derivatives with bromine substituents enable Sonogashira cross-coupling for conjugated polymers .
Recent Advances and Future Directions
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